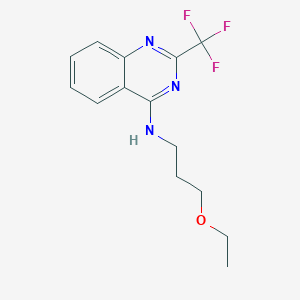

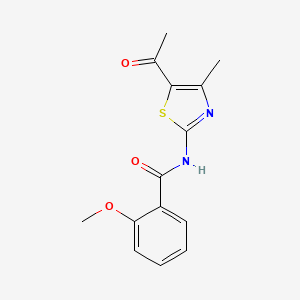

![molecular formula C20H22N4OS B5508274 3-(1-methyl-1H-imidazol-2-yl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5508274.png)

3-(1-methyl-1H-imidazol-2-yl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperidine derivatives involves multi-step chemical reactions, starting from basic heterocyclic compounds and building complexity through condensation, cyclocondensation, and nucleophilic addition reactions. For instance, 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been prepared through a sequence of reactions involving key intermediates and showcasing the versatility of piperidine synthesis (Trabanco et al., 2007).

Molecular Structure Analysis

The molecular structure of piperidine-based compounds often exhibits significant conformational flexibility. For example, in certain derivatives, the piperidine ring can adopt a distorted boat conformation, influencing the overall molecular geometry and potentially the biological activity of the compound (Ganesan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives can participate in a variety of chemical reactions, enabling the introduction of various functional groups. These reactions include cyclocondensation with benzaldehydes to form novel thiazolo[3,2-a]pyridine derivatives (Lamphon et al., 2004) and Knoevenagel condensation to synthesize thiazolidine-2,4-diones (Prakash et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, can be influenced by their molecular structure. For example, the introduction of a piperazine unit in certain derivatives has been shown to significantly enhance aqueous solubility and improve oral absorption, which is critical for pharmacological applications (Shibuya et al., 2018).

Aplicaciones Científicas De Investigación

Mixed Ligand Complexes

A study by Mundwiler et al. (2004) describes the preparation of mixed ligand fac-tricarbonyl complexes, which involve compounds including imidazole and piperidine derivatives. These complexes demonstrate potential in labeling bioactive molecules, which may have implications for drug development and diagnostic imaging (Mundwiler et al., 2004).

Histamine H3 Receptor Agonists

Ishikawa et al. (2010) conducted a study on piperidine derivatives, including those with an imidazole moiety, to investigate their affinity and agonistic activity towards the human histamine H3 receptor. This research contributes to the understanding of potential therapeutic targets for neurological disorders (Ishikawa et al., 2010).

Green Chemistry and Antimicrobial Activity

Konda et al. (2011) explored the use of piperidine in an environmentally friendly reaction medium for synthesizing imidazole-containing benzodiazepines. These compounds were evaluated for antimicrobial activity, highlighting their potential in addressing bacterial and fungal infections (Konda et al., 2011).

Corrosion Inhibition

Kubba and Al-Joborry (2020) investigated a derivative of imidazo[1,2-a]pyridine as a corrosion inhibitor for carbon steel in saline environments. This study is significant for its implications in industrial applications, particularly in enhancing the durability of metal surfaces in corrosive conditions (Kubba & Al-Joborry, 2020).

Cytotoxic Activity Against Cancer Cell Lines

Ding et al. (2012) synthesized novel compounds bearing imidazo[2,1-b]thiazole scaffolds, including derivatives with a piperidine moiety, and evaluated their cytotoxicity against human cancer cell lines. Their findings contribute to the search for new cancer therapeutics (Ding et al., 2012).

Propiedades

IUPAC Name |

[3-(1-methylimidazol-2-yl)piperidin-1-yl]-(2-methyl-4-phenyl-1,3-thiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS/c1-14-22-17(15-7-4-3-5-8-15)18(26-14)20(25)24-11-6-9-16(13-24)19-21-10-12-23(19)2/h3-5,7-8,10,12,16H,6,9,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUUNSVAKDULGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)N2CCCC(C2)C3=NC=CN3C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenoxy)acetamide](/img/structure/B5508192.png)

![2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)

![4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5508219.png)

![3-amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5508242.png)

![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5508249.png)

![(4aS*,7aR*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508253.png)

![1-[(dimethylamino)sulfonyl]-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B5508257.png)

![(3aR*,6S*)-7-[(3-hydroxyazetidin-1-yl)carbonyl]-2-[2-(4-methylphenyl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5508265.png)

![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5508284.png)